molecular formula C13H18O2 B13864584 4-(4-Methoxycyclohexyl)phenol

4-(4-Methoxycyclohexyl)phenol

Cat. No.: B13864584
M. Wt: 206.28 g/mol
InChI Key: UHLJMXYOTIJOJU-UHFFFAOYSA-N
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Description

4-(4-Methoxycyclohexyl)phenol (CAS 1279062-98-4) is a phenolic derivative featuring a cyclohexyl ring substituted with a methoxy (-OCH₃) group at the 4-position, attached to a phenol moiety. Its molecular formula is C₁₃H₁₈O₂ (calculated from structural components: cyclohexyl = C₆H₁₁, methoxy = OCH₃, phenol = C₆H₅OH).

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-(4-methoxycyclohexyl)phenol

InChI

InChI=1S/C13H18O2/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-3,6-7,11,13-14H,4-5,8-9H2,1H3

InChI Key

UHLJMXYOTIJOJU-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxycyclohexyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a methoxycyclohexyl group. This reaction typically requires strong bases and elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of 4-(4-Methoxycyclohexyl)phenol may involve the catalytic hydrogenation of lignin-based phenolic compounds. This process uses supported metal catalysts under specific reaction conditions, such as high temperature and pressure, to selectively produce cyclohexanol intermediates, which can then be further functionalized to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxycyclohexyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro and bromo derivatives of 4-(4-Methoxycyclohexyl)phenol

Comparison with Similar Compounds

Structural Analogs with Cyclohexyl Substituents

The following table compares 4-(4-Methoxycyclohexyl)phenol with key structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent on Cyclohexyl Key Properties/Applications
4-(4-Methoxycyclohexyl)phenol 1279062-98-4 C₁₃H₁₈O₂ ~206.28 (calculated) Methoxy (-OCH₃) Polar, potential use in optoelectronics
4-Cyclohexylphenol 1131-60-8 C₁₂H₁₆O 176.26 None Intermediate in polymer synthesis
4-(trans-4-Pentylcyclohexyl)phenol 82575-69-7 C₁₇H₂₆O 246.38 Pentyl (-C₅H₁₁) Liquid crystal precursors
4-(trans-4-Heptylcyclohexyl)phenol 90525-37-4 C₁₉H₃₀O 274.44 Heptyl (-C₇H₁₅) Marketed for downstream chemical synthesis
Key Observations:
  • Substituent Effects: Methoxy Group: Enhances polarity due to the electron-donating -OCH₃ group, improving solubility in polar solvents (e.g., ethanol, methanol) compared to alkyl-substituted analogs. Alkyl Chains (Pentyl/Heptyl): Increase hydrophobicity and lower melting points due to flexible chains. For example, 4-(trans-4-Pentylcyclohexyl)phenol has a density of 0.961 g/cm³ and refractive index of 1.514 , typical of liquid crystal materials. Unsubstituted Cyclohexyl (4-Cyclohexylphenol): Simpler structure with a molecular weight of 176.26 g/mol; used as an intermediate in resins and polymers .

Phenolic Derivatives with Heterocyclic Substituents

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
  • Structure: Phenol linked to a diphenylimidazole group.
  • Properties: High melting point (278°C) due to rigid π-conjugation . Nonlinear optical (NLO) properties: Third-order polarizability (γ) of 2.2627 × 10⁻⁶ esu and self-focusing behavior (negative nonlinear refractive index, n₂ = -2.89 × 10⁻⁶ cm²/W) . Applications: Optoelectronic devices, sensors, and optical data storage .
4-(4-Propan-2-ylpiperazin-1-yl)phenol
  • Structure: Phenol with a piperazine substituent.
  • Properties: Melting point: 132–135°C; soluble in water and ethanol. Applications: Pharmaceutical intermediate (e.g., antipsychotics) and antioxidant agent .
Key Differences:
  • Electronic Properties: The imidazole derivative’s extended π-system enables NLO activity, whereas 4-(4-Methoxycyclohexyl)phenol’s methoxy group may support charge transfer but lacks the imidazole’s conjugation.
  • Thermal Stability : Rigid heterocycles (e.g., imidazole) increase melting points compared to aliphatic cyclohexyl derivatives.

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